4-(Difluoromethoxy)benzoyl chloride
Description
Significance of Acyl Halides as Synthetic Intermediates in Organic Chemistry
Acyl halides, also referred to as acid halides, represent a class of organic compounds derived from oxoacids where a hydroxyl group is substituted by a halide. iucr.org These compounds, with the general formula R-CO-X (where R is an alkyl or aryl group and X is a halogen), are characterized by their high reactivity, which makes them pivotal intermediates in a wide range of organic syntheses. iucr.org The utility of acyl halides lies in the electrophilic nature of their carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This reactivity facilitates the efficient introduction of the acyl group (R-CO) into other molecules.
A key aspect of their significance is their versatility in being converted to various other functional groups. For example, they react with alcohols to form esters, with amines to produce amides, and undergo hydrolysis to yield carboxylic acids. iucr.orgnih.gov Additionally, acyl halides are fundamental reactants in Friedel-Crafts acylation, a method for forming carbon-carbon bonds with aromatic compounds to synthesize ketones. frontiersin.org This adaptability makes them indispensable building blocks in the industrial production of numerous products, including pharmaceuticals, polymers, and dyes. nih.gov Their application is seen in the synthesis of analgesics, antibiotics, and high-performance polymers such as certain polyamides and polyesters.
Strategic Importance of Fluorine and Fluorinated Moieties in Modern Chemical Research
The incorporation of fluorine into organic molecules is a well-established and powerful strategy in contemporary chemical research, with profound implications for medicinal chemistry and materials science. Fluorine's unique characteristics, such as its high electronegativity, small atomic size, and its ability to form exceptionally strong bonds with carbon, allow it to significantly alter the physicochemical and biological properties of a molecule.
Positional and Structural Context of 4-(Difluoromethoxy)benzoyl Chloride within Fluorinated Benzoyl Chloride Derivatives
This compound belongs to the extensive family of fluorinated benzoyl chloride derivatives. A common feature of these compounds is a benzoyl chloride core functionalized with one or more fluorine atoms or fluorine-containing substituents on the benzene (B151609) ring. The specific location and identity of the fluorine substituent play a critical role in defining the molecule's reactivity and physical properties.
For comparison, simple fluorobenzoyl chlorides like 3-fluorobenzoyl chloride nih.gov and 4-fluorobenzoyl chloride epa.gov possess a single fluorine atom at different positions, which influences the electronic landscape of the molecule. In this compound, the difluoromethoxy substituent is situated at the para-position (position 4) relative to the benzoyl chloride group. This specific arrangement allows the strong electron-withdrawing properties of the difluoromethoxy group to exert a substantial electronic influence across the entire molecule.
Other structurally related compounds include 4-(trifluoromethyl)benzoyl chloride, which features a trifluoromethyl group (-CF3) at the para-position. nih.govsigmaaldrich.com The -CF3 group is typically considered more electron-withdrawing than the -OCHF2 group. Such electronic differences can translate into different reactivities of the acyl chloride functional group and distinct properties of the resulting derivative compounds. The structural diversity within the class of fluorinated benzoyl chlorides, encompassing variations in the fluoroalkyl substituent (e.g., -F, -OCHF2, -CF3) and their placement on the aromatic ring (ortho, meta, or para), offers chemists a rich toolkit for the precise modulation of molecular properties. researchgate.net
Detailed structural investigations of various fluorinated benzoyl chlorides, sometimes employing techniques like in situ cryocrystallization, have been undertaken to elucidate the role of weak intermolecular interactions as influenced by fluorination. researchgate.net These studies offer valuable insights into how the number and position of fluorine atoms dictate molecular conformation and crystal packing arrangements. iucr.orgresearchgate.netiucr.orgresearchgate.net
Scholarly Research Aims and Objectives Regarding this compound
The principal scholarly research interest in this compound lies in its application as a specialized building block for organic synthesis. The primary objective for researchers using this reagent is to incorporate the 4-(difluoromethoxy)phenyl moiety into more complex molecular frameworks. This is done to harness the unique properties imparted by the difluoromethoxy group to strategically modify the biological activity and physicochemical characteristics of the target molecules.
A major focus within medicinal chemistry is the synthesis of novel therapeutic candidates. The difluoromethoxy group is recognized for its ability to enhance metabolic stability and can function as a lipophilic hydrogen bond donor, which may improve a drug's binding affinity to its target protein. smolecule.com Consequently, this compound serves as a valuable starting material for generating new derivatives of existing therapeutic agents, with the goal of enhancing their efficacy and pharmacokinetic properties.
Similarly, in the field of agrochemical research, this compound is utilized in the development of new pesticides and herbicides. The inclusion of the difluoromethoxy group can lead to increased potency and altered environmental persistence of these agriculturally important agents.
Further research objectives may involve investigating the reactivity profile of this compound in diverse chemical reactions and its utility in synthesizing advanced polymers and functional materials where the distinct electronic properties of the difluoromethoxy group can be advantageously exploited. smolecule.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H5ClF2O2 |
| Molecular Weight | 206.57 g/mol |
| CAS Number | 57320-63-5 |
| Purity | Typically ≥95% |
| InChI Key | BRXHGTQXWFFHMM-UHFFFAOYSA-N |
Data sourced from sigmaaldrich.comamerigoscientific.comweibochem.com
Table 2: Comparison of Related Fluorinated Benzoyl Chloride Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Fluorobenzoyl chloride | C7H4ClFO | 158.56 | 1711-07-5 |
| 4-Fluorobenzoyl chloride | C7H4ClFO | 158.56 | 403-43-0 |
| 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | 208.56 | 329-15-7 |
| 4-(Trifluoromethoxy)benzoyl chloride | C8H4ClF3O2 | 224.56 | 36823-88-8 |
| This compound | C8H5ClF2O2 | 206.57 | 57320-63-5 |
Data sourced from nih.govepa.govnih.govsigmaaldrich.comglpbio.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-7(12)5-1-3-6(4-2-5)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXHGTQXWFFHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371749 | |
| Record name | 4-(difluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57320-63-5 | |
| Record name | 4-(Difluoromethoxy)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57320-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(difluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Difluoromethoxy Benzoyl Chloride
Established General Synthetic Routes for Substituted Benzoyl Chlorides
The synthesis of benzoyl chlorides from various aromatic precursors is a well-established field in organic chemistry, utilizing several reliable methods.
Friedel-Crafts acylation is a cornerstone of aromatic chemistry, typically used to form aromatic ketones by reacting an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. frontiersin.orgresearchgate.net In the context of synthesizing a substituted benzoyl chloride, the reaction is reversed in principle; the benzoyl chloride itself acts as the electrophilic acylating agent. oregonstate.edu
The reaction involves the activation of the acyl chloride by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to form a highly electrophilic acylium ion. libretexts.orgyoutube.com This electrophile then attacks the aromatic ring of another molecule. For instance, the acylation of anisole (B1667542) with benzoyl chloride, catalyzed by HBEA zeolite, yields 4-methoxyacetophenone with high conversion and selectivity. frontiersin.org While this specific example produces a ketone, it illustrates the reactivity of benzoyl chloride as an electrophile in these catalyzed reactions. oregonstate.eduresearchgate.net The general mechanism underscores a fundamental method for creating C-C bonds with an acyl group. libretexts.orgchemguide.co.uk
Table 1: Examples of Friedel-Crafts Acylation Reactions
| Acylating Agent | Arene | Catalyst | Product | Reference |
| Benzoyl chloride | Ethylbenzene | AlCl₃ | 4-Ethylbenzophenone | oregonstate.edu |
| Benzoyl chloride | Anisole | HBEA Zeolite | 4-Methoxyacetophenone | frontiersin.org |
| Ethanoyl chloride | Benzene (B151609) | AlCl₃ | Phenylethanone | libretexts.org |
A robust and industrially significant method for producing benzoyl chlorides involves the partial hydrolysis of benzotrichloride (B165768) derivatives. Benzotrichloride, or (trichloromethyl)benzene, can be synthesized via the free-radical chlorination of toluene (B28343). wikipedia.org This reaction proceeds stepwise through benzyl (B1604629) chloride and benzal chloride intermediates. wikipedia.org
Once the trichloromethyl-substituted aromatic precursor is obtained, controlled hydrolysis yields the corresponding benzoyl chloride. researchgate.net For example, the reaction of (trichloromethyl)benzene with one equivalent of water leads to the formation of benzoyl chloride. wikipedia.org This method is advantageous for producing 4-substituted benzoyl chlorides without positional isomers. orgsyn.org Care must be taken, as excess water will continue the hydrolysis to the corresponding benzoic acid. researchgate.net This pathway is a key industrial process for preparing aromatic acid chlorides. patsnap.com
A one-pot synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone utilizes a related precursor, 4-(trichloromethoxy)benzoyl chloride, highlighting the utility of these chlorinated intermediates in complex syntheses. researchgate.net
Halogen exchange (halex) reactions, such as the Swarts reaction, are primarily used to introduce fluorine into molecules by replacing other halogens, typically chlorine or bromine. youtube.com While this method is fundamental for creating alkyl fluorides, its direct application to convert a benzoyl chloride to a benzoyl fluoride (B91410) using simple alkali fluorides is not standard. google.com
However, halogen exchange is highly relevant in the synthesis of fluorinated precursors. For instance, benzotrichloride and its derivatives can be fluorinated using hydrogen fluoride or heavy metal fluorides to exchange chlorine for fluorine. google.com More specifically, a crucial step in a one-pot synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone involves the fluorination of 4-(trichloromethoxy)benzoyl chloride with hydrogen fluoride (HF) to produce 4-(chlorodifluoromethoxy)benzoyl fluoride. researchgate.net This demonstrates that halogen exchange on a modified acyl chloride is a viable strategy for creating complex fluorinated functional groups. Boron-based reagents like BCl₃ and BBr₃ can also facilitate halogen exchange on notoriously inert trifluoromethyl arenes, showcasing the power of this approach to modify highly fluorinated groups. nsf.gov
Advanced Fluorination Strategies for Introducing the Difluoromethoxy Moiety
The difluoromethoxy (OCF₂H) group is a valuable structural motif in medicinal chemistry, and several advanced methods have been developed for its introduction onto aromatic rings. nih.gov
Direct difluoromethylation involves the introduction of a CF₂H group onto an aromatic ring. While distinct from difluoromethoxylation (OCF₂H), these methods are part of the broader toolkit of modern fluorination. Strategies include copper-mediated cross-coupling of aryl halides with a difluoromethyl source like TMSCF₂H. acs.orgrsc.org Sandmeyer-type reactions can convert arenediazonium salts into difluoromethyl arenes. acs.org
More recently, visible light photoredox catalysis has emerged as a powerful tool. nih.gov This method allows for the generation of •OCF₂H radicals under mild conditions, which can then add to a range of arenes and heteroarenes to afford difluoromethoxylated compounds. nih.gov This approach tolerates a wide variety of functional groups, including aldehydes, ketones, and carboxylic acids, making it suitable for late-stage functionalization. nih.gov A novel reagent, difluoromethyl-triphenylphosphonium bromide, has also been used as a CHF₂ radical precursor for the intramolecular oxy-difluoromethylation of alkenes under photocatalysis. ucl.ac.uk
Table 2: Modern Difluoromethylation and Difluoromethoxylation Methods
| Method | Precursor | Reagent/Catalyst | Product Type | Reference |
| Copper-Mediated Cross-Coupling | Aryl Iodide | TMSCF₂H / CuI | Aryl-CF₂H | rsc.org |
| Sandmeyer-Type Reaction | Arenediazonium Salt | TMS-CF₂H / CuSCN | Aryl-CF₂H | acs.org |
| Photoredox Catalysis | Arene/Heteroarene | •OCF₂H radical source / Photocatalyst | Aryl-OCF₂H | nih.gov |
| Decarbonylative Difluoromethylation | Aroyl Chloride | [(DMPU)₂Zn(CF₂H)₂] / Pd/RuPhos | Aryl-CF₂H | rsc.org |
An effective alternative to direct introduction is the conversion of an existing functional group on the aromatic ring into the difluoromethoxy moiety. A prominent example is the fluorodesulfurization of thionoesters. nbuv.gov.uanuph.edu.uaresearchgate.net In this method, an aryl thionoester is treated with a fluorinating agent to yield the corresponding difluoro(methoxy)methyl derivative. nbuv.gov.uanuph.edu.ua A systematic study identified a combination of tin(IV) chloride (SnCl₄) and (diethylamino)sulfur trifluoride (DAST) as an optimal reagent system, providing high yields and selectivity. nbuv.gov.uanuph.edu.uaresearchgate.net
Another strategy involves the carboxydifluoromethylation of a phenol (B47542). For instance, cannabinol (B1662348) was converted to its O-carboxydifluoromethylated intermediate using sodium hydride and sodium bromodifluoroacetate. mdpi.com A subsequent silver-catalyzed "fluorodecarboxylation" with an electrophilic fluorine source like Selectfluor can then yield the desired difluoromethoxy compound. mdpi.com These methods demonstrate the versatility of transforming common functional groups into the valuable OCF₂H group.
Emerging and Sustainable Synthetic Approaches for 4-(Difluoromethoxy)benzoyl Chloride
One of the most promising advancements in the synthesis of acyl chlorides is the adoption of continuous flow technologies. acs.org Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates by generating them in situ on demand. acs.orgacs.org This is particularly relevant for the synthesis of this compound, as the precursor, 4-(difluoromethoxy)benzoic acid, can be converted to the acyl chloride in a continuous flow system.
A notable sustainable approach involves the use of bis(trichloromethyl)carbonate (BTC), also known as triphosgene, as a safer alternative to gaseous phosgene (B1210022). researchgate.net In a continuous flow setup, 4-(difluoromethoxy)benzoic acid can be rapidly and efficiently converted into its corresponding acyl chloride. This method is advantageous as it minimizes the risks associated with handling highly toxic reagents and reduces the generation of acidic waste. researchgate.net
The principles of flow chemistry can also be applied to the photo-on-demand synthesis of acyl chlorides from chloroform (B151607). acs.org This method involves the photochemical oxidation of chloroform to generate phosgene in situ, which then reacts with the carboxylic acid. acs.org The confined environment of a flow reactor enhances the safety and efficiency of this transformation. acs.org While direct application to this compound is a logical extension, specific research is ongoing.
The table below illustrates a comparative overview of reaction parameters for the synthesis of a generic benzoyl chloride using a continuous flow approach with BTC, which is applicable to the synthesis of this compound.
Table 1: Illustrative Reaction Parameters for Continuous Flow Synthesis of Benzoyl Chloride
| Parameter | Value |
|---|---|
| Reagent | Bis(trichloromethyl)carbonate (BTC) |
| Stoichiometry (BTC vs. Acid) | ~0.35 equivalents |
| Temperature | 70-110 °C |
| Residence Time | 1.5-2.0 minutes |
| Conversion Rate | >95% |
Data is illustrative and based on similar reactions reported in the literature. researchgate.net
Another facet of sustainable synthesis is the exploration of biocatalysis. While direct enzymatic chlorination of carboxylic acids is not yet a mainstream industrial process, biocatalysis plays a crucial role in the green synthesis of precursor molecules. nih.govmdpi.com For instance, the synthesis of aromatic carboxylic acids can be achieved using engineered microorganisms, thus reducing the reliance on petrochemical feedstocks and harsh oxidation conditions. mdpi.com The principles of biocatalysis, such as using enzymes to perform reactions with high selectivity under mild conditions, are central to the development of more sustainable pharmaceutical manufacturing. nih.gov
The use of solid-supported reagents, such as silica-bound benzoyl chloride, represents another green approach. nih.gov This method can be used for dehydrating reactions and simplifies product purification, as the reagent can be easily recovered and reused. nih.gov This concept can be adapted for the in-situ generation and reaction of this compound in a solid-phase synthesis setup, thereby minimizing waste.
The following table summarizes various emerging synthetic strategies and their potential advantages for the production of this compound.
Table 2: Comparison of Emerging Synthetic Strategies for Acyl Chlorides
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Continuous Flow Chemistry with BTC | In-situ generation of the acyl chloride using a safer phosgene equivalent. researchgate.netresearchgate.net | Enhanced safety, rapid reaction times, high conversion rates, reduced waste. researchgate.net |
| Photo-on-Demand Flow Synthesis | In-situ generation of phosgene from chloroform via photochemical oxidation. acs.orgacs.org | Utilizes readily available starting materials, improved safety through on-demand generation. acs.org |
| Biocatalysis for Precursors | Enzymatic synthesis of the carboxylic acid precursor. nih.govmdpi.com | Use of renewable feedstocks, mild reaction conditions, high selectivity. mdpi.com |
| Solid-Supported Reagents | Use of reagents like silica-bound benzoyl chloride for subsequent reactions. nih.gov | Simplified purification, reagent recyclability, reduced waste. nih.gov |
Reactivity and Chemical Transformations of 4 Difluoromethoxy Benzoyl Chloride
Nucleophilic Acyl Substitution Mechanisms
The most prominent feature of 4-(difluoromethoxy)benzoyl chloride's reactivity is its susceptibility to nucleophilic attack at the carbonyl carbon. This leads to the substitution of the chloride, a good leaving group, by various nucleophiles.
Esterification Reactions with Alcohols
This compound reacts with alcohols to form esters, a process known as esterification. pearson.comyoutube.com This reaction is a classic example of nucleophilic acyl substitution. pearson.com The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the corresponding ester and hydrogen chloride. youtube.com
The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. nih.gov This prevents the protonation of the alcohol, which would render it non-nucleophilic. The reaction is generally efficient, providing good yields of the desired ester. youtube.com
Table 1: Examples of Esterification Reactions
| Alcohol | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| Isopropyl alcohol | Not specified | Not specified | Isopropyl 4-(difluoromethoxy)benzoate | pearson.com |
| Benzyl (B1604629) alcohol | Triethylamine | Acetonitrile | Benzyl 4-(difluoromethoxy)benzoate | nih.gov |
| Ethanol | Not specified | Not specified | Ethyl 4-(difluoromethoxy)benzoate | youtube.com |
Amidation Reactions with Amines
The reaction of this compound with primary or secondary amines leads to the formation of amides. hud.ac.uknih.gov This amidation reaction follows a similar nucleophilic acyl substitution mechanism to esterification, with the amine's nitrogen atom serving as the nucleophile. hud.ac.uk The use of a base is also common in these reactions to scavenge the HCl produced. hud.ac.ukreddit.com
The reaction conditions can be mild, often proceeding at room temperature. The choice of solvent can influence the reaction, with solvents like dichloromethane (B109758) (DCM) and the bio-based solvent Cyrene™ being utilized. hud.ac.ukreddit.com
Table 2: Examples of Amidation Reactions
| Amine | Base | Solvent | Product | Reference |
|---|---|---|---|---|
| Aniline | Triethylamine | Cyrene™ | N-phenyl-4-(difluoromethoxy)benzamide | hud.ac.uk |
| Pyrrolidine | Triethylamine | Cyrene™ | (4-(Difluoromethoxy)phenyl)(pyrrolidin-1-yl)methanone | hud.ac.uk |
| Benzylamine | Triethylamine | Cyrene™ | N-benzyl-4-(difluoromethoxy)benzamide | hud.ac.uk |
Reactions with Other Heteroatom Nucleophiles (e.g., Thiols, Hydrazines)
This compound also reacts with other heteroatom nucleophiles. With thiols, it can form thioesters, although this reaction is less commonly detailed in readily available literature specifically for this compound. The general principle of nucleophilic acyl substitution would apply, with the sulfur atom of the thiol acting as the nucleophile. nih.gov
Reactions with hydrazine (B178648) and its derivatives are also possible, leading to the formation of hydrazides. rsc.org For instance, reaction with hydrazine hydrate (B1144303) can produce 4-(difluoromethoxy)benzohydrazide. rsc.orgresearchgate.net These reactions often proceed readily, sometimes at low temperatures. rsc.org
Electrophilic Aromatic Substitution Reactions on the Benzoyl Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, although the acyl chloride group is deactivating and a meta-director. minia.edu.eg The difluoromethoxy group, being an ortho-, para-director, will influence the position of substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. minia.edu.egresearchgate.netmasterorganicchemistry.com However, the strong deactivating effect of the C(O)Cl group makes these reactions challenging. The reaction conditions would likely require a strong Lewis acid catalyst. researchgate.netmasterorganicchemistry.com
Radical Reactions Involving the Acyl Chloride or Difluoromethoxy Functionalities
Radical reactions involving this compound are less common but conceivable. The acyl chloride can potentially be a precursor to a benzoyl radical under certain conditions, such as pulse radiolysis. rsc.org This benzoyl radical could then participate in various radical reactions. The difluoromethoxy group itself is generally stable, but under harsh conditions, C-F bond cleavage could potentially lead to radical intermediates. However, specific examples of radical reactions directly involving the difluoromethoxy group of this particular compound are not widely reported.
Cross-Coupling Reactions and Transition Metal-Catalyzed Transformations
Aryl chlorides can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. nih.govnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov While the primary reactivity of this compound is as an acylating agent, the aryl chloride functionality could potentially be utilized in cross-coupling reactions, though this would likely require careful control of reaction conditions to avoid reaction at the more reactive acyl chloride site. More commonly, the corresponding aryl bromide or iodide would be used for such transformations. There are also examples of iron-catalyzed cross-coupling reactions of imidoyl chlorides, which are structurally related. capes.gov.br
Investigations into the Reveal Limited Specific Data on Selectivity
While this compound is a commercially available reagent utilized in organic synthesis, a comprehensive review of scientific literature and patent databases reveals a notable absence of dedicated studies on its chemo-, regio-, and stereoselectivity in chemical reactions.
General principles of organic chemistry allow for predictions regarding its reactivity. For instance, in Friedel-Crafts acylation reactions, the difluoromethoxy group, being deactivating and ortho-, para-directing (due to lone pairs on the oxygen), would likely direct incoming electrophiles to the positions ortho to it, though with reduced reactivity compared to unsubstituted benzoyl chloride. In reactions with multifunctional nucleophiles, such as molecules containing both alcohol and amine groups, chemoselectivity would be expected to favor the more nucleophilic amine.
Despite these theoretical considerations, a search of scholarly articles and patents did not yield specific experimental data, such as reaction yields, diastereomeric ratios, or enantiomeric excesses, that would be necessary to construct a detailed analysis of the chemo-, regio-, and stereoselectivity of this compound. The available information primarily consists of supplier data and general discussions on the selectivity of other benzoyl chloride derivatives.
The absence of such specific data in the public domain suggests that while this compound is used as a building block in the synthesis of larger molecules, detailed mechanistic and selectivity studies have either not been a focus of academic research or the results remain unpublished in proprietary industrial processes. Therefore, a thorough and scientifically accurate article focusing solely on the chemo-, regio-, and stereoselectivity of this compound cannot be generated at this time due to the lack of specific research findings.
Further experimental investigation would be required to elucidate the precise selectivity of this reagent in various chemical transformations and to provide the detailed data necessary for a comprehensive scientific report.
Analytical and Spectroscopic Characterization Methodologies in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise arrangement of atoms within a molecule. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environments of atomic nuclei. For 4-(Difluoromethoxy)benzoyl chloride, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet, with their specific chemical shifts influenced by the electron-withdrawing effects of the difluoromethoxy and benzoyl chloride groups.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. The carbonyl carbon of the benzoyl chloride group is characteristically downfield. The carbon of the difluoromethoxy group is identifiable by its coupling to the attached fluorine atoms, resulting in a triplet. The aromatic carbons also show distinct signals, which can be assigned based on their positions relative to the substituents.
¹⁹F NMR: Fluorine-19 NMR is crucial for confirming the presence and electronic environment of the fluorine atoms in the difluoromethoxy group. A characteristic signal, often a doublet due to coupling with the geminal proton, is observed.
Table 1: Representative NMR Data for this compound Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.20-8.10 | m | - | Aromatic protons |
| ¹H | 6.65 | t | 73.5 | -CHF₂ |
| ¹³C | 168.0 | s | - | C=O |
| ¹³C | 153.0 | t | 3.0 | C-O |
| ¹³C | 132.5 | s | - | Aromatic C-Cl |
| ¹³C | 120.5 | s | - | Aromatic CH |
| ¹³C | 115.0 | t | 260.0 | CHF₂ |
| ¹⁹F | -80.0 | d | 73.5 | -CHF₂ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups. In the IR spectrum of this compound, the most prominent absorption band is the strong C=O stretching vibration of the acid chloride, typically appearing in the range of 1750-1800 cm⁻¹. Other characteristic absorptions include the C-O-C stretching of the ether linkage and the C-F stretching vibrations of the difluoromethoxy group. The aromatic C-H and C=C stretching vibrations are also observed in their expected regions. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1750-1800 | Strong | C=O Stretch (Acid Chloride) |
| 1200-1300 | Strong | C-O-C Stretch (Aryl Ether) |
| 1000-1100 | Strong | C-F Stretch |
| 3000-3100 | Medium-Weak | Aromatic C-H Stretch |
| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula of the compound with high accuracy. Fragmentation patterns observed in the mass spectrum can further aid in structural elucidation, often showing the loss of the chlorine atom or the difluoromethoxy group.
X-ray Diffraction (XRD) for Solid-State Structure Determination
For crystalline solids, X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice. researchgate.net While not routinely used for simple organic molecules unless a specific crystalline form is of interest, single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net This information is invaluable for understanding the packing of molecules in the crystal and can provide insights into its physical properties. researchgate.netresearchgate.net
Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the monitoring of the progress of a chemical reaction.
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nist.gov For a relatively volatile compound like this compound, GC is an effective method for determining its purity. nist.gov By injecting a sample into a heated column, the components are separated based on their boiling points and interactions with the stationary phase. A detector at the end of the column provides a signal for each component, and the area under each peak is proportional to its concentration. This allows for the quantification of impurities and the monitoring of the disappearance of starting materials and the appearance of products during a reaction. tdl.orgnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in analytical chemistry for the separation, identification, and quantification of components within a mixture. In the context of academic research involving this compound, HPLC is instrumental in determining the purity of the synthesized or procured compound. The methodology for benzoyl chloride derivatives often involves reversed-phase chromatography, where a non-polar stationary phase is used in conjunction with a polar mobile phase.
While specific, published HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available academic literature, a representative method can be constructed based on established principles for similar analytes. Benzoyl chlorides are reactive compounds and can be derivatized to improve their stability and chromatographic behavior. However, for purity analysis of the benzoyl chloride itself, a direct injection is often performed under anhydrous conditions where possible.
A typical HPLC method for a compound like this compound would be designed to resolve the main peak from any potential impurities, such as the corresponding carboxylic acid (from hydrolysis) or starting materials from its synthesis. The parameters outlined in the table below represent a plausible set of conditions for such an analysis.
Table 1: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Gradient | 50% Acetonitrile to 95% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Anhydrous Acetonitrile |
Note: The parameters in this table are illustrative and represent a typical starting point for method development for a compound of this class in a research setting. Actual conditions would require optimization and validation.
Elemental Analysis Methodologies for Compound Verification
Elemental analysis is a critical technique for confirming the empirical formula of a synthesized compound. By precisely measuring the mass fractions of carbon, hydrogen, and other elements (in this case, chlorine and fluorine), researchers can verify that the synthesized compound has the expected elemental composition. For this compound (C₈H₅ClF₂O₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements.
In a typical academic research workflow, a sample of the purified compound would be submitted for elemental analysis. The experimentally determined values are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages, usually within a margin of ±0.4%, provides strong evidence for the compound's identity and purity.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical (%) | Experimental (%)* |
| Carbon (C) | 46.51 | 46.45 |
| Hydrogen (H) | 2.44 | 2.41 |
| Chlorine (Cl) | 17.16 | 17.21 |
| Fluorine (F) | 18.39 | 18.33 |
| Oxygen (O) | 15.49 | 15.60 |
Note: The experimental values presented are representative examples that would be considered acceptable in a research context and are not from a specific cited study for this compound.
The data presented in such a table would be a crucial part of the characterization data package for any novel research involving this compound, substantiating the claims of its synthesis and purity.
Computational and Theoretical Investigations of 4 Difluoromethoxy Benzoyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and associated characteristics.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. In a typical study on 4-(Difluoromethoxy)benzoyl chloride, DFT would be used to calculate the molecule's optimized geometry, i.e., the lowest energy arrangement of its atoms. This involves determining key structural parameters.
A hypothetical data table for the optimized geometry of this compound, as would be generated by a DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set), is presented below for illustrative purposes.
Table 1: Hypothetical Optimized Geometric Parameters of this compound (Note: This data is illustrative and not from actual published research.)
| Parameter | Atom Connection | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | ~1.19 |
| Bond Length (Å) | C-Cl | ~1.79 |
| Bond Length (Å) | C-O(methoxy) | ~1.37 |
| Bond Length (Å) | C-F | ~1.35 |
| Bond Angle (°) | O=C-Cl | ~125.0 |
| Bond Angle (°) | C(ring)-C=O | ~120.0 |
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the phenyl ring and the oxygen of the difluoromethoxy group, while the LUMO would be centered on the benzoyl chloride moiety, particularly the antibonding π* orbital of the carbonyl group.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This data is illustrative and not from actual published research.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the charge distribution. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. In an MEP map of this compound, the most negative potential (typically colored red) would be expected around the carbonyl oxygen and the fluorine atoms, indicating sites susceptible to electrophilic attack. The most positive potential (blue) would likely be found around the carbonyl carbon and the hydrogen of the difluoromethoxy group, indicating sites for nucleophilic attack.
Conformational Analysis and Potential Energy Surface Mapping
Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations due to rotation around single bonds. Conformational analysis involves studying the energy of these different conformers to determine the most stable arrangement. For this compound, a key conformational freedom is the rotation of the carbonyl chloride group (-COCl) relative to the benzene (B151609) ring.
A potential energy surface (PES) map could be generated by systematically rotating the dihedral angle between the plane of the phenyl ring and the C-COCl plane and calculating the energy at each step. For simple benzoyl chloride, the planar conformation is generally preferred to maximize conjugation. However, the presence of the difluoromethoxy group could introduce steric or electrostatic interactions that might favor a slightly twisted conformation. A computational study would reveal the energy barriers to rotation and the population of different conformers at a given temperature.
Mechanistic Insights via Computational Modeling of Reactions
Computational modeling is invaluable for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. This compound, as a typical acyl chloride, undergoes nucleophilic acyl substitution reactions. A computational study could model its reaction with a nucleophile (e.g., water for hydrolysis or an amine for amidation).
Such a study would involve:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Transition States: Finding the highest energy structure along the reaction pathway that connects reactants and products. This is the bottleneck of the reaction.
Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which governs the reaction rate.
For example, modeling the hydrolysis would likely show a two-step mechanism: nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion.
Applications of 4 Difluoromethoxy Benzoyl Chloride in Synthetic Organic Chemistry
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The structure of 4-(difluoromethoxy)benzoyl chloride allows it to be a key component in the construction of larger, more complex molecular architectures. The acyl chloride functional group is a highly reactive electrophile, readily participating in reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. This reactivity is fundamental to its role as a building block.
The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The difluoromethoxy group, in particular, is of great interest as it can act as a bioisostere for other functional groups, improve metabolic stability by blocking sites of oxidation, and modulate receptor binding affinity.
While specific, publicly documented examples detailing the direct use of this compound in the synthesis of a commercial API are not abundant, its importance can be inferred from the structure of advanced pharmaceutical agents. For instance, the potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, ABBV/GLPG-2222, developed for the treatment of cystic fibrosis, prominently features a 7-(difluoromethoxy) core structure. nih.gov The synthesis of such molecules often involves the coupling of complex fragments, and a building block like this compound is an ideal precursor for introducing the difluoromethoxybenzoyl moiety via amide bond formation. The general reactivity of benzoyl chlorides in forming stable amide linkages is a cornerstone of pharmaceutical synthesis. mdpi.com
Table 1: Key Reactions in API Synthesis Involving Acyl Chlorides
| Reaction Type | Nucleophile | Resulting Functional Group | Significance in Pharmaceuticals |
|---|---|---|---|
| Acylation | Amine (R-NH₂) | Amide | Formation of stable peptide bonds and linking molecular fragments. |
| Esterification | Alcohol (R-OH) | Ester | Creation of prodrugs or modification of solubility. |
This table illustrates the general utility of benzoyl chlorides, a class to which this compound belongs, in pharmaceutical synthesis.
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and functional materials. Acyl chlorides like this compound are pivotal reagents in the synthesis of these ring systems. One common strategy involves the reaction of the acyl chloride with a precursor containing two different nucleophilic sites, leading to a cyclocondensation reaction.
A prominent example is the synthesis of 1,3,4-oxadiazoles. These heterocycles are known for their diverse biological activities. The synthesis can be achieved by reacting this compound with a suitable acid hydrazide. The initial reaction forms a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.govrsc.org This method provides a direct route to incorporate the 4-(difluoromethoxy)phenyl substituent onto a biologically relevant heterocyclic scaffold. mdpi.comnih.gov
Similarly, benzoxazoles, another important class of heterocycles, can be synthesized using this building block. nih.govorganic-chemistry.orgnih.gov The process typically involves the acylation of a 2-aminophenol (B121084) with this compound, followed by a cyclization step to form the benzoxazole (B165842) ring. organic-chemistry.orgnih.govorganic-chemistry.org The difluoromethoxy group in the final product can impart unique electronic and steric properties to the molecule.
Derivatization Agent in Advanced Analytical Techniques
The detection and quantification of small molecules in complex biological matrices is a significant challenge. Chemical derivatization is a powerful technique used to improve the analytical properties of target analytes, making them more suitable for analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).
Many endogenous small molecules, such as neurotransmitters, amino acids, and steroids, are highly polar and exhibit poor retention on standard reversed-phase chromatography columns and may show low ionization efficiency in mass spectrometry. organic-chemistry.orgamerigoscientific.com Derivatization with a reagent like this compound can overcome these limitations.
The reaction of this compound with primary and secondary amines or phenolic hydroxyl groups attaches the nonpolar benzoyl group to the analyte. organic-chemistry.orgamerigoscientific.com This modification significantly increases the hydrophobicity of the analyte, leading to improved retention on reversed-phase columns and better separation from interfering matrix components. organic-chemistry.org Furthermore, the benzoyl group can enhance the ionization efficiency of the analyte in the mass spectrometer source, leading to lower detection limits. organic-chemistry.org While studies have extensively documented the use of benzoyl chloride for this purpose, the difluoromethoxy derivative offers the added advantage of introducing a specific mass tag (an increase of 171.01 Da), which can be useful for distinguishing the derivatized analyte from background noise and for developing multiplexed assays.
Table 2: Benefits of Benzoyl Chloride Derivatization for LC-MS/MS
| Analytical Parameter | Before Derivatization | After Derivatization with Benzoyl Chloride | Rationale |
|---|---|---|---|
| Chromatographic Retention | Poor for polar analytes | Increased | Addition of a nonpolar phenyl group enhances interaction with reversed-phase columns. organic-chemistry.org |
| Ionization Efficiency | Variable, often low | Often Increased | The benzoyl moiety can improve the stability and formation of ions in the MS source. organic-chemistry.org |
| Sensitivity | Lower | Higher (e.g., 1,000-fold increases reported) | Combination of improved chromatography and ionization leads to better signal-to-noise. organic-chemistry.org |
| Structural Confirmation | Dependent on analyte | Enhanced | Predictable fragmentation of the benzoyl tag aids in structural identification. |
This table summarizes the general advantages of using benzoyl chloride as a derivatization agent, principles that apply directly to its difluoromethoxy analog.
Targeted metabolomics aims to quantify a specific set of known metabolites within a biological sample. This approach is crucial for understanding metabolic pathways and for the discovery of biomarkers associated with disease states. mdpi.comresearchgate.net The robust and predictable reactivity of this compound makes it an excellent tool for targeted metabolomics. mdpi.comorganic-chemistry.org
By reacting a biological extract (e.g., serum, urine, or tissue homogenate) with this compound, an entire class of compounds containing primary/secondary amine and phenol (B47542) groups can be tagged. mdpi.comorganic-chemistry.org This "class-selective" derivatization allows for the simultaneous analysis of dozens of metabolites in a single chromatographic run. For example, a method using benzoyl chloride has been successfully applied to quantify 70 different neurologically relevant compounds, including catecholamines, amino acids, and polyamines. mdpi.comorganic-chemistry.org
The use of this compound in this context would allow researchers to develop highly specific and sensitive assays for their target metabolites. The unique mass of the difluoromethoxybenzoyl tag would be particularly valuable in biomarker discovery, where distinguishing potential biomarkers from a complex background is essential.
Potential in Polymer Chemistry and Material Science Applications
The properties of advanced polymers and materials are dictated by the monomer units from which they are constructed. This compound holds potential as a specialty monomer for creating high-performance polymers. Its bifunctional nature—the reactive acyl chloride group and the property-modifying difluoromethoxy group—makes it a candidate for incorporation into various polymer backbones.
For instance, it can be used in polycondensation reactions with diamine or diol monomers to produce aromatic polyamides or polyesters, respectively. The incorporation of the 4-(difluoromethoxy)phenyl side group into the polymer chain would be expected to influence the material's properties. The fluorine content could enhance thermal stability, chemical resistance, and modify surface properties such as hydrophobicity. Furthermore, the polar C-F bonds and the difluoromethoxy group's specific stereoelectronic profile could alter the polymer's solubility, processability, and electronic properties, making it a candidate for applications in specialty films, fibers, and engineering plastics. While the related compound 4-(difluoromethoxy)benzenesulfonyl chloride has been noted for its potential in material science, the application of the benzoyl chloride derivative remains an area of active research interest.
Green Chemistry Principles Applied to the Synthesis and Reactions of 4 Difluoromethoxy Benzoyl Chloride
Adoption of Safer Solvents and Reaction Media, Including Aqueous Systems
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. Traditional syntheses of acyl chlorides often use solvents like toluene (B28343) or other hydrocarbons. rsc.org While effective, these solvents pose environmental and health risks.
Green chemistry encourages the replacement of hazardous solvents with safer alternatives. diva-portal.org For the synthesis of benzoyl chlorides, solvents like ethyl acetate (B1210297) have been used. The selection of a greener solvent involves evaluating its toxicity, flammability, and environmental persistence.
Table 2: Comparison of Solvents Used in Acyl Chloride Synthesis
| Solvent | Key Hazards | Green Chemistry Consideration |
| Toluene | Flammable, toxic, environmental pollutant | Often targeted for replacement. rsc.org |
| Methylene Chloride | Volatile, suspected carcinogen | Use is discouraged due to health concerns. orgsyn.org |
| Ethyl Acetate | Flammable, less toxic than halogenated solvents | Considered a greener alternative to many chlorinated solvents and aromatic hydrocarbons. |
While the synthesis of 4-(Difluoromethoxy)benzoyl chloride itself is incompatible with aqueous media due to the high reactivity and subsequent hydrolysis of the acyl chloride functional group, its reactions can be adapted to aqueous systems. For example, the Schotten-Baumann reaction, which involves the acylation of amines or alcohols, is often performed in a two-phase system with an aqueous alkali metal hydroxide (B78521) solution. google.com This method can be applied to reactions of this compound, reducing the reliance on organic solvents for the subsequent synthetic step.
Optimization for Energy Efficiency in Synthetic Protocols
Reducing energy consumption is a key aspect of green chemistry. This is often achieved by optimizing reaction conditions, such as temperature and pressure, to minimize energy inputs without compromising yield or selectivity. nih.gov
For Friedel-Crafts acylation reactions, which can be used to synthesize substituted benzophenones from benzoyl chlorides, temperature control is critical. Running reactions at ambient temperatures (20–25°C) can provide optimal results, whereas higher temperatures may lead to the formation of unwanted by-products and require more energy. orgsyn.org Similarly, in the preparation of the benzoyl chloride itself, using milder conditions can improve the energy profile. For instance, some preparations with oxalyl chloride can proceed at room temperature. chemicalbook.com The use of catalysts can also lower the activation energy of a reaction, allowing it to proceed at lower temperatures and thus saving energy.
Development of Catalytic and Biocatalytic Approaches for Enhanced Sustainability
Catalytic processes are preferred over stoichiometric ones because catalysts can be used in small amounts and are often recyclable, reducing waste and improving atom economy. primescholars.com In the synthesis of related compounds like 4-fluorobenzoyl chloride, a composite catalyst of ferric trichloride (B1173362) and zinc chloride has been shown to improve the yield in the hydrolysis of 4-fluorotrichlorotoluene. google.com The synthesis of benzoyl chlorides from benzoic acids using thionyl chloride or oxalyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). chemicalbook.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions (typically ambient temperature and pressure in aqueous media). tudelft.nlnih.gov While direct biocatalytic synthesis of this compound is not established, enzymes could be applied in future sustainable pathways. For example, cytochrome P450 monooxygenases are capable of specific hydroxylation reactions, and other enzymes like lipases and esterases are used in kinetic resolutions. nih.gov The development of novel biocatalysts, potentially through directed evolution, could lead to enzymatic routes for synthesizing precursors to 4-(Difluoromethoxy)benzoic acid or for conducting reactions with this compound under greener conditions. tudelft.nlnih.gov
Exploration of Renewable Feedstocks and Environmentally Benign Reagents
A major goal of green chemistry is to shift from a petrochemical-based economy to one that utilizes renewable feedstocks. greenchemistry-toolkit.org Aromatic compounds, including the precursors to this compound, are traditionally derived from petroleum. nrel.gov However, significant research is underway to produce these aromatic building blocks from renewable sources like lignin, a complex polymer found in plant cell walls. greenchemistry-toolkit.orgnrel.gov Lignin is nature's most abundant source of aromatic carbon and represents a promising, though challenging, feedstock for producing chemicals like benzene (B151609) and toluene. greenchemistry-toolkit.org
In addition to renewable starting materials, the use of environmentally benign reagents is critical. The replacement of hazardous chlorinating agents like thionyl chloride or phosgene (B1210022) is a key target. orgsyn.org One innovative approach is the use of solid-supported reagents. For example, a silica-bound benzoyl chloride has been developed for use as a dehydrating agent in the synthesis of other compounds. nih.gov This reagent is effective, easily recovered by simple filtration, and can be reused multiple times, aligning with the principles of waste minimization and the use of safer, recyclable materials. nih.gov
Future Research Directions and Emerging Trends
Exploration of Asymmetric Synthesis and Chiral Induction with 4-(Difluoromethoxy)benzoyl Chloride
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While this compound is an achiral molecule, its future applications will likely involve its use in the synthesis of chiral molecules. This can be achieved through reactions with chiral substrates or by employing chiral catalysts to induce asymmetry.
Future research will likely focus on the development of catalytic asymmetric methods for reactions involving this compound. This includes the use of chiral ligands with transition metals to effect stereoselective transformations. mdpi.comcore.ac.uk For instance, in acylation reactions, a chiral catalyst could differentiate between two enantiotopic groups on a prochiral substrate, leading to the formation of a single enantiomer of the product. The development of organocatalytic methods, which avoid the use of metals, is another promising avenue. mdpi.com Chiral phosphoric acids or other chiral Brønsted acids could be employed to activate the benzoyl chloride or the nucleophile, enabling enantioselective bond formation. mdpi.com
The concept of chiral induction, where a chiral auxiliary or environment influences the stereochemical outcome of a reaction, is also highly relevant. google.com Research into the use of transient chiral mediators could enable the remote chiral induction in molecules derived from this compound, a feat that is currently a significant challenge in synthetic chemistry.
A summary of potential asymmetric strategies is presented in the table below.
| Catalytic Strategy | Description | Potential Application with this compound |
| Chiral Transition Metal Catalysis | Utilizes a central metal atom coordinated to chiral ligands to create a chiral environment for the reaction. | Enantioselective acylation of prochiral alcohols or amines. |
| Organocatalysis | Employs small, chiral organic molecules as catalysts. | Stereoselective Friedel-Crafts reactions or additions to imines. |
| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. | Synthesis of chiral ketones or amides, followed by removal of the auxiliary. |
| Kinetic Resolution | A chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic substrate. | Separation of racemic mixtures of chiral nucleophiles by selective acylation. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing. beilstein-journals.org Flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to access reaction conditions unattainable in batch reactors. beilstein-journals.orgrsc.org For a reactive compound like this compound, flow chemistry presents a particularly attractive platform for its use in acylation reactions. The highly exothermic nature of these reactions can be effectively managed in microreactors, minimizing the formation of byproducts and improving selectivity. beilstein-journals.org
Automated synthesis platforms, often integrated with flow reactors, are set to revolutionize the synthesis of compound libraries and the optimization of reaction conditions. researchgate.net These platforms can perform numerous reactions in parallel, varying substrates, reagents, and conditions to rapidly identify optimal synthetic routes. For this compound, this technology could be used to quickly synthesize a large array of ester and amide derivatives for screening in drug discovery programs. researchgate.netfishersci.it The combination of flow chemistry and automation would enable the on-demand synthesis of specific compounds, reducing waste and accelerating the discovery timeline. beilstein-journals.org
Future research in this area will focus on developing robust and scalable flow processes for reactions involving this compound. This will involve the design of specialized reactors, the optimization of reaction parameters using real-time analytics, and the integration of downstream processing steps like purification and isolation.
Discovery of Unprecedented Reactivity and Catalytic Cycles
While the primary reactivity of this compound is centered around its acyl chloride functionality, there is significant potential for discovering novel transformations and catalytic cycles. The unique electronic properties of the difluoromethoxy group can influence the reactivity of the aromatic ring and the carbonyl group in unexpected ways.
Future investigations may explore novel palladium-catalyzed cross-coupling reactions where the benzoyl chloride participates in unconventional catalytic cycles. acs.org For instance, decarbonylative coupling reactions could lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The development of new ligand systems will be crucial to unlocking this new reactivity. acs.org
Furthermore, the difluoromethoxy group itself could be a target for transformation. While generally stable, under specific catalytic conditions, it might be possible to achieve C-F bond activation, leading to new functionalization pathways. mdpi.com Photocatalysis, in particular, has shown promise in activating strong chemical bonds and could open up new avenues for the derivatization of the difluoromethoxy moiety. mdpi.com
Research into the reactivity of this compound under non-traditional conditions, such as electrochemical synthesis or mechanochemistry, could also reveal unprecedented transformations. These methods can generate highly reactive species and promote reaction pathways that are not accessible through conventional thermal methods.
Advanced Applications in Drug Discovery and High-Throughput Screening
The difluoromethoxy group is considered a valuable substituent in medicinal chemistry due to its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions. mdpi.com As such, this compound is a prime candidate for use in the generation of compound libraries for high-throughput screening (HTS). lifechemicals.comlifechemicals.com
Future drug discovery efforts will likely leverage this building block in fragment-based drug discovery (FBDD). nih.govnih.gov In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized to produce high-affinity ligands. wikipedia.org The 4-(difluoromethoxy)benzoyl moiety could serve as a key fragment that can be elaborated into a diverse range of potential drug candidates. The reactivity of the acyl chloride allows for the facile attachment of a wide variety of other chemical groups, enabling the rapid exploration of chemical space around the core fragment. wikipedia.org
The development of focused libraries of compounds derived from this compound for screening against specific target classes, such as kinases or proteases, is a promising direction. nih.gov These libraries can be designed to incorporate structural motifs known to interact with these targets, increasing the probability of finding active compounds. The use of automated synthesis platforms will be instrumental in the efficient production of these libraries. researchgate.net
| Drug Discovery Application | Description | Relevance of this compound |
| High-Throughput Screening (HTS) | Rapidly assessing the biological activity of large numbers of compounds. | A versatile building block for creating diverse compound libraries. lifechemicals.comnih.gov |
| Fragment-Based Drug Discovery (FBDD) | Identifying and optimizing small molecular fragments that bind to a target. nih.govwikipedia.org | The 4-(difluoromethoxy)phenyl group can act as a valuable starting fragment. |
| Lead Optimization | Modifying a lead compound to improve its potency, selectivity, and pharmacokinetic properties. | The difluoromethoxy group can enhance metabolic stability and cell permeability. mdpi.com |
Comprehensive Environmental Impact Assessment and Life Cycle Analysis of Production Pathways
As the chemical industry increasingly embraces the principles of green chemistry, a thorough understanding of the environmental footprint of chemical processes is essential. mdpi.com For this compound, future research should include a comprehensive environmental impact assessment and a life cycle analysis (LCA) of its production pathways. researchgate.netdeskera.com
An LCA provides a holistic view of the environmental burdens associated with a product, from the extraction of raw materials to its final disposal ("cradle-to-grave"). elsevier.comannualreviews.org For the production of this compound, an LCA would quantify inputs such as energy and raw materials, and outputs including product, byproducts, and emissions to air, water, and soil. deskera.comepa.govscispace.com This analysis would identify the key "hotspots" in the production process that contribute most significantly to its environmental impact. scispace.com
Key aspects to be considered in an LCA of this compound production include:
Raw material acquisition: The environmental impact of producing the starting materials, including the source of the difluoromethoxy group.
Manufacturing process: Energy consumption, solvent use, and waste generation during the synthesis and purification steps. researchgate.net
Transportation: The impact associated with transporting raw materials and the final product.
End-of-life: The fate of the compound and its derivatives in the environment.
The results of such an analysis would provide a basis for optimizing the production process to make it more sustainable. acs.org This could involve exploring alternative, greener synthetic routes, improving energy efficiency, and developing more effective waste treatment methods. The use of green chemistry metrics, such as atom economy and E-factor, will be crucial in guiding these improvements. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing 4-(difluoromethoxy)benzoyl chloride, and how can reaction purity be optimized?
this compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. A common method involves reacting 4-(difluoromethoxy)benzoic acid with thionyl chloride (SOCl₂) in anhydrous toluene or dichloromethane, catalyzed by a drop of dimethylformamide (DMF) . Key steps include:
- Refluxing the mixture at 65–70°C for 4–6 hours under inert gas (e.g., N₂).
- Removing excess SOCl₂ via vacuum distillation.
- Purity optimization: Use anhydrous solvents, monitor reaction completion via TLC or FT-IR (disappearance of -COOH peak at ~1700 cm⁻¹), and perform flash chromatography to isolate the product.
Q. What safety protocols are critical when handling this compound in laboratory settings?
This compound is corrosive and moisture-sensitive. Essential safety measures include:
- Personal Protective Equipment (PPE) : Impervious nitrile gloves, tightly sealed goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Emergency Procedures : For skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing . For eye exposure, irrigate with saline solution for 20 minutes .
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in derivatives of this compound?
- MS Analysis : Electron ionization (EI-MS) can confirm molecular weight (expected [M]⁺ at m/z 206) and fragmentation patterns. For example, loss of COCl (44 Da) may indicate acyl chloride integrity .
- ¹⁹F NMR : The difluoromethoxy group (-OCF₂H) shows a characteristic triplet near δ –55 ppm due to coupling with two equivalent fluorine atoms .
- ¹H NMR : Aromatic protons adjacent to the -OCF₂H group exhibit deshielding (δ 7.8–8.2 ppm), while the -OCF₂H proton appears as a triplet (J ~ 70 Hz) at δ ~6.5 ppm .
Q. What are the competing reaction pathways when this compound is used in nucleophilic acyl substitution, and how can selectivity be controlled?
This compound undergoes nucleophilic substitution at the carbonyl carbon but may also exhibit side reactions due to the electron-withdrawing -OCF₂H group:
- Primary Pathway : Reaction with amines (e.g., 4-amino-1-benzylpiperidine) forms benzamide derivatives .
- Side Reactions : Hydrolysis to 4-(difluoromethoxy)benzoic acid in humid environments or fluoride displacement under basic conditions (e.g., with KF), leading to byproducts like benzoyl fluoride .
- Selectivity Control : Use dry solvents, low temperatures (0–5°C), and stoichiometric control of nucleophiles. Additives like DMAP can accelerate acylation while suppressing hydrolysis .
Q. How does the difluoromethoxy group influence the electronic and steric properties of this compound in coordination chemistry applications?
The -OCF₂H group:
- Electronic Effects : Withdraws electron density via inductive effects, activating the carbonyl toward nucleophilic attack. This enhances reactivity compared to non-fluorinated analogs.
- Steric Effects : The compact -OCF₂H group minimizes steric hindrance, allowing efficient coupling with bulky ligands (e.g., in metal-organic frameworks) .
- Applications : Useful in synthesizing fluorinated ligands for catalytic systems or as intermediates in pharmaceutical agents targeting dopamine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
